

# Unveiling the Structure of Amorphous Au2S3: Advanced Analytical Techniques and Protocols

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## Compound of Interest

Compound Name: *Gold trisulfide*

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This document provides detailed application notes and experimental protocols for the analytical techniques employed in the characterization of amorphous gold(III) sulfide (Au2S3). Understanding the atomic-level structure and properties of this material is crucial for its application in various fields, including catalysis and biomedicine.

## Structural Characterization

The amorphous nature of Au2S3, lacking long-range crystalline order, necessitates the use of specialized techniques to probe its short- and medium-range atomic arrangement.

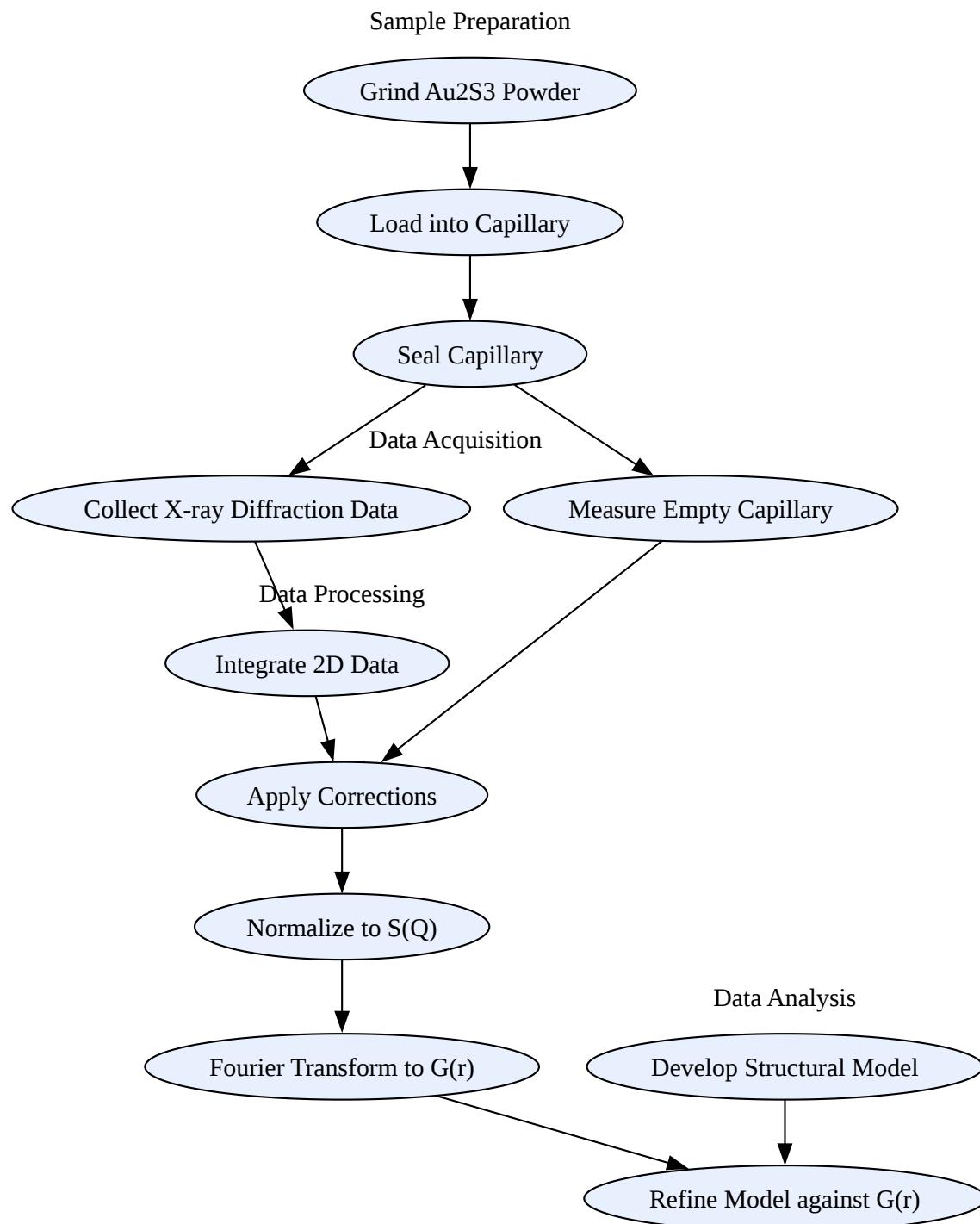
## Pair Distribution Function (PDF) Analysis

Pair Distribution Function (PDF) analysis is a powerful technique for studying the local structure of amorphous materials. It provides a histogram of interatomic distances, revealing information about bond lengths and coordination numbers.<sup>[1]</sup> PDF can be performed using X-ray, neutron, or electron diffraction data.<sup>[2]</sup>

**Application Note:** PDF analysis of amorphous Au2S3 allows for the determination of Au-S and Au-Au bond distances, providing insights into the local coordination environment of gold and sulfur atoms. This is critical for understanding the material's chemical reactivity and stability.

Experimental Protocol: X-ray PDF (X-PDF)

- Sample Preparation:
  - The amorphous Au<sub>2</sub>S<sub>3</sub> powder is finely ground to ensure homogeneity.
  - The powder is loaded into a capillary tube (e.g., Kapton or glass) of a known diameter.
  - The capillary is sealed to prevent interaction with the atmosphere.
- Data Acquisition:
  - High-energy X-ray diffraction data are collected at a synchrotron source to achieve high momentum transfer (Q) values, which are essential for high real-space resolution.
  - Data are typically collected over a wide 2θ range.
  - An empty capillary measurement is also performed for background subtraction.
- Data Processing:
  - The raw 2D diffraction data are integrated into a 1D intensity versus 2θ plot.
  - Corrections for background scattering, polarization, absorption, and Compton scattering are applied.
  - The corrected data are normalized to obtain the total scattering structure function, S(Q).
  - The reduced pair distribution function, G(r), is obtained by a Fourier transform of the S(Q) data.<sup>[3]</sup>
- Data Analysis:
  - The experimental G(r) is compared with theoretical models of the Au<sub>2</sub>S<sub>3</sub> structure.
  - Structural parameters such as bond lengths, coordination numbers, and atomic displacement parameters are refined by fitting the model to the experimental data.

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Caption: A combined workflow for the characterization of amorphous Au<sub>2</sub>S<sub>3</sub>.

## Transmission Electron Microscopy (TEM)

TEM is a powerful microscopy technique for visualizing the morphology and structure of materials at the nanoscale.

[4] Application Note: For amorphous Au<sub>2</sub>S<sub>3</sub>, TEM is used to confirm the absence of long-range order (crystallinity) and to characterize the particle size and morphology. High-resolution TEM (HRTEM) can provide insights into the short-range order. Selected Area Electron Diffraction (SAED) will show diffuse rings characteristic of an amorphous material.

### Experimental Protocol: TEM Analysis

- Sample Preparation:
  - A small amount of amorphous Au<sub>2</sub>S<sub>3</sub> powder is dispersed in a suitable solvent (e.g., ethanol) using sonication.
  - A drop of the dispersion is placed onto a TEM grid (e.g., carbon-coated copper grid).
  - The solvent is allowed to evaporate completely.
- Data Acquisition:
  - The TEM grid is loaded into the microscope.
  - Bright-field images are acquired at different magnifications to observe the overall morphology.
  - HRTEM images are taken to investigate the atomic-level structure.
  - SAED patterns are collected from representative areas of the sample.
- Data Analysis:
  - The HRTEM images are analyzed for the presence of any lattice fringes, which would indicate crystallinity. The absence of such fringes confirms the amorphous nature. [6] \*  
The SAED patterns are examined for the presence of sharp diffraction spots (indicative of

single crystals) or sharp rings (indicative of polycrystalline material). Diffuse, broad rings confirm the amorphous state.

## Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of molecules and materials.

**Application Note:** Raman spectroscopy can be used to identify the characteristic vibrational modes of Au-S bonds in amorphous Au<sub>2</sub>S<sub>3</sub>, providing information about the local bonding environment. For gold(I) sulfide nanocrystals, intrinsic Raman modes have been identified at 265 cm<sup>-1</sup> and 329 cm<sup>-1</sup>.

[7]\*\*\*

### Experimental Protocol: Raman Spectroscopy

- Sample Preparation:
  - A small amount of the amorphous Au<sub>2</sub>S<sub>3</sub> powder is placed on a microscope slide.
- Data Acquisition:
  - The sample is placed under the objective of a Raman microscope.
  - A laser of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample.
  - The scattered light is collected and analyzed by a spectrometer.
  - The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio without causing sample damage.
- Data Analysis:
  - The positions and relative intensities of the Raman peaks are determined.
  - These are compared with theoretical calculations or data from related crystalline gold sulfide compounds to assign the vibrational modes.

# Thermal Analysis

## Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

**Application Note:** For amorphous Au<sub>2</sub>S<sub>3</sub>, DSC can be used to determine the glass transition temperature (T<sub>g</sub>), crystallization temperature (T<sub>c</sub>), and melting temperature (T<sub>m</sub>), if applicable. These thermal properties are crucial for understanding the material's stability and processing parameters.

[\[8\]](#)[\[9\]](#)\*\*\*

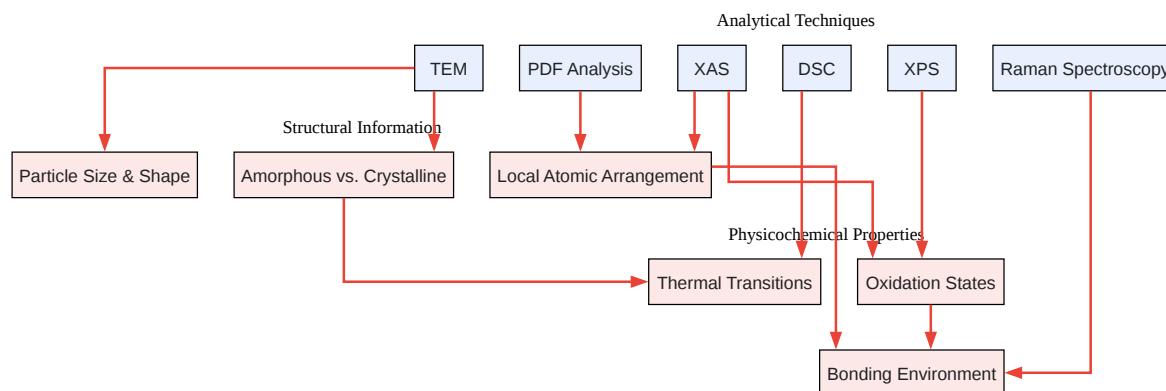
### Experimental Protocol: DSC Analysis

- Sample Preparation:
  - A few milligrams of the amorphous Au<sub>2</sub>S<sub>3</sub> powder are accurately weighed into an aluminum DSC pan.
  - The pan is hermetically sealed. An empty sealed pan is used as a reference.
- Data Acquisition:
  - The sample and reference pans are placed in the DSC cell.
  - The temperature is ramped at a constant rate (e.g., 10 °C/min) over a desired temperature range.
  - The heat flow to the sample is measured as a function of temperature.
- Data Analysis:
  - The DSC thermogram is analyzed to identify thermal events.
  - The glass transition is observed as a step-like change in the heat flow.
  - Crystallization appears as an exothermic peak, and melting as an endothermic peak.

## Quantitative Data Summary

Analytical Technique	Parameter	Typical Values for Amorphous/Nanocrystalline Gold Sulfides	Reference(s)
XAS (EXAFS)	Au-S bond distance	2.31 - 2.325 Å	
XPS	Au 4f7/2 Binding Energy (Au(III))	~86.0 eV	
S 2p3/2 Binding Energy (Sulfide)	162.6 eV		
Raman Spectroscopy	Vibrational Modes	265 cm <sup>-1</sup> , 329 cm <sup>-1</sup>	
Optical Absorption	Optical Band Gap	1.8 ± 0.2 eV	

### Logical Relationship of Characterization Techniques



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